4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine
Overview
Description
The compound 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic molecule that is part of a broader class of pyrazolopyridines. These compounds have garnered interest due to their diverse pharmacological properties and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related pyrazolopyridine derivatives has been reported in the literature. For instance, a one-pot synthesis method has been developed for 1,2,6,7-tetrahydro-3H-pyrazolo[4,3-c]pyridine-3,4(5H)-diones, which demonstrates the feasibility of rapid derivatization of the pharmacophore with various substituents . Although not the exact compound , this synthesis approach could potentially be adapted for the synthesis of 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine by altering the substituents used in the reaction.
Molecular Structure Analysis
The molecular structure of pyrazolopyridine derivatives can vary significantly depending on the substituents attached to the core structure. For example, the study of hydrogen-bonded chains in certain spirocyclic pyrazolopyridine derivatives reveals that minor changes in substituents can lead to significant differences in hydrogen-bonded structures . This suggests that the molecular structure of 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine could also be influenced by its phenyl group and any other potential substituents.
Chemical Reactions Analysis
The reactivity of pyrazolopyridine compounds can lead to a variety of transformation products. For instance, 5-methyl-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridin-3-one, a related compound, has been shown to exist as a zwitterion and undergoes spontaneous transformation in solution, resulting in a complex mixture of products . This indicates that 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine may also exhibit interesting reactivity, particularly in solution.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyridine derivatives can be deduced from their molecular structures. For example, the crystal structure analysis of a pyrazolopyridine derivative with hydroxy and methoxy substituents has been determined, showing that the molecule crystallizes in the monoclinic space group and that the crystal packing is stabilized by intermolecular hydrogen bonding . While this does not directly describe 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine, it provides insight into how the compound might behave in the solid state and the types of intermolecular interactions it might engage in.
Scientific Research Applications
Application in Medicine
- Specific Scientific Field : Medicine, specifically in the development of new oral coagulants .
- Summary of the Application : “4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine” is a potential new oral coagulant that may be useful in the prevention of venous thromboembolism in total hip, knee replacement orthopedic surgery and stroke in treatment of patient with venous thromboembolic disorder or with atrial fibrillation .
Application in Anticoagulant Drug Development
- Specific Scientific Field : Medicine, specifically in the development of anticoagulant drugs .
- Summary of the Application : This compound is a key component of Apixaban , a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa .
- Methods of Application or Experimental Procedures : The compound is used in the synthesis of Apixaban, which is administered orally to patients at risk of forming blood clots .
- Summary of Results or Outcomes : Apixaban has been shown to be effective in preventing the formation of blood clots, reducing the risk of stroke and other complications associated with venous thromboembolism .
Application in Antifungal Drug Interactions
- Specific Scientific Field : Pharmacology, specifically in the study of drug interactions .
- Summary of the Application : This compound, as part of Apixaban, has been noted for its interactions with certain antifungal medications .
- Methods of Application or Experimental Procedures : The study of drug interactions typically involves administering the drug along with other medications, and observing any changes in the drug’s effectiveness or side effects .
- Summary of Results or Outcomes : It has been found that the concentration of Apixaban is increased by ketoconazole, and it is recommended to avoid use with itraconazole, posaconazole, and voriconazole .
Application in Anticoagulant Drug Development
- Specific Scientific Field : Medicine, specifically in the development of anticoagulant drugs .
- Summary of the Application : This compound is a key component of Apixaban , a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa .
- Methods of Application or Experimental Procedures : The compound is used in the synthesis of Apixaban, which is administered orally to patients at risk of forming blood clots .
- Summary of Results or Outcomes : Apixaban has been shown to be effective in preventing the formation of blood clots, reducing the risk of stroke and other complications associated with venous thromboembolism .
Application in Antifungal Drug Interactions
- Specific Scientific Field : Pharmacology, specifically in the study of drug interactions .
- Summary of the Application : This compound, as part of Apixaban, has been noted for its interactions with certain antifungal medications .
- Methods of Application or Experimental Procedures : The study of drug interactions typically involves administering the drug along with other medications, and observing any changes in the drug’s effectiveness or side effects .
- Summary of Results or Outcomes : It has been found that the concentration of Apixaban is increased by ketoconazole, and it is recommended to avoid use with itraconazole, posaconazole, and voriconazole .
Safety And Hazards
properties
IUPAC Name |
1-phenyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-4-11(5-3-1)15-12-6-7-13-8-10(12)9-14-15/h1-5,9,13H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKPHRFHSJZLOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N(N=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620998 | |
Record name | 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine | |
CAS RN |
396133-34-9 | |
Record name | 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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